molecular formula C11H19NO3 B8060078 tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamic acid

tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamic acid

Cat. No.: B8060078
M. Wt: 213.27 g/mol
InChI Key: YOSDSNLBVMRZSO-DTWKUNHWSA-N
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Description

Tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamic acid is a chiral chemical building block of high interest in medicinal chemistry and organic synthesis. This compound features both a protected amine group, in the form of a Boc (tert-butoxycarbonyl) carbamate, and a hydroxy group on a cyclohexene scaffold with specific (1R,4S) stereochemistry. This molecular architecture makes it a valuable synthon for the construction of more complex, stereodefined molecules . The Boc group is a cornerstone in synthetic chemistry, as it is readily cleaved under mild acidic conditions to reveal the primary amine, which can then be further functionalized . The defined stereocenters are critical for researching and developing compounds with specific biological activities, as the three-dimensional structure of a molecule is often essential for its interaction with biological targets. As such, this reagent is primarily used in the synthesis of potential pharmaceutical agents, serving as a key intermediate. It is also useful in the development of chiral ligands for catalysts and in other areas of chemical research that require enantioselective synthesis. The product is provided with a certificate of analysis. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

tert-butyl N-[(1R,4S)-4-hydroxycyclohex-2-en-1-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-8-4-6-9(13)7-5-8/h4,6,8-9,13H,5,7H2,1-3H3,(H,12,14)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSDSNLBVMRZSO-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamic acid typically involves the following steps :

    Starting Material: The synthesis begins with a suitable cyclohexene derivative.

    Hydroxylation: The cyclohexene derivative undergoes hydroxylation to introduce the hydroxy group at the desired position.

    Carbamate Formation: The hydroxy-cyclohexene intermediate is then reacted with tert-butyl isocyanate to form the carbamic acid tert-butyl ester.

The reaction conditions for these steps may vary, but common reagents and solvents include ethyl acetate, hexane, and tert-butyl isocyanate. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and implementing purification techniques such as crystallization and chromatography to obtain the desired product in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield cyclohexenone derivatives, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamic acid has several applications in scientific research :

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamic acid involves its interaction with specific molecular targets and pathways . The hydroxy group and carbamic acid ester group play crucial roles in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and undergo nucleophilic and electrophilic reactions, which contribute to its biological and chemical activities.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopentene Analogs

  • tert-Butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate (CAS: 189625-12-5) Structure: Cyclopentene ring (five-membered) with Boc and hydroxyl groups. Molecular Weight: 199.25 g/mol (C₁₀H₁₇NO₃) vs. 213.27 g/mol for the cyclohexene analog. Lower molecular weight may improve volatility but reduce thermal stability .
  • tert-Butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate (CAS: 146307-51-9)

    • Structure : Cyclopentene with hydroxymethyl (-CH₂OH) instead of hydroxyl (-OH).
    • Key Differences : The hydroxymethyl group introduces additional hydrogen-bonding capacity and flexibility, making it suitable for polymer or prodrug applications. Similarity score: 0.85 vs. the target compound .

Saturated Cyclohexane Derivatives

  • tert-Butyl ((1R,2R)-2-hydroxycyclohexyl)carbamate (CAS: 155975-19-2) Structure: Fully saturated cyclohexane ring with Boc and hydroxyl groups. Key Differences: Absence of the cyclohexene double bond reduces conjugation, leading to lower reactivity in Diels-Alder or electrophilic addition reactions. Higher conformational rigidity may favor specific stereochemical outcomes in catalysis .

Functionalized Cyclohexane Derivatives

  • tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate (CAS: 365998-36-3) Structure: Cyclohexane with Boc, amino (-NH₂), and dimethylaminocarbonyl (-CON(CH₃)₂) groups. The dimethylaminocarbonyl group enhances lipophilicity, improving blood-brain barrier penetration .

Table 1: Key Properties of Selected Compounds

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Ring Type Functional Groups Key Applications Reference
551000-83-0 (Target) C₁₁H₁₉NO₃ 213.27 Cyclohexene Boc, -OH Pharmaceutical intermediates
189625-12-5 (Cyclopentene analog) C₁₀H₁₇NO₃ 199.25 Cyclopentene Boc, -OH Discontinued synthesis reagent
155975-19-2 (Saturated analog) C₁₁H₂₁NO₃ 215.29 Cyclohexane Boc, -OH Lab research
365998-36-3 (Functionalized) C₁₄H₂₅N₃O₃ 283.37 Cyclohexane Boc, -NH₂, -CON(CH₃)₂ Drug development

Biological Activity

tert-Butyl((1R,4S)-4-hydroxycyclohex-2-en-1-yl)carbamic acid, also known as M4, is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases. This article reviews the current understanding of its biological activity, focusing on its mechanisms of action, efficacy in various models, and relevant case studies.

  • Molecular Formula : C11H19NO3
  • Molar Mass : 213.27 g/mol
  • CAS Number : 551000-83-0

M4 has been identified as a dual inhibitor of β-secretase and acetylcholinesterase. These activities are significant in the context of Alzheimer's disease (AD), where amyloid-beta (Aβ) aggregation plays a crucial role in pathogenesis. The compound's ability to inhibit Aβ aggregation and protect neuronal cells from Aβ-induced toxicity has been documented.

Key Mechanisms:

  • Inhibition of β-secretase : M4 demonstrates an IC50 value of 15.4 nM against β-secretase, indicating potent inhibition .
  • Acetylcholinesterase Inhibition : The compound exhibits a Ki value of 0.17 μM against acetylcholinesterase, which is critical for modulating neurotransmitter levels .
  • Reduction of Inflammatory Cytokines : In vitro studies have shown that M4 reduces TNF-α and other inflammatory markers in astrocytes exposed to Aβ .

In Vitro Studies

In vitro experiments have demonstrated that M4 can significantly improve cell viability in astrocytes treated with Aβ1-42. When administered alongside Aβ, M4 increased cell viability from 43.78% to 62.98% . This suggests a protective effect against oxidative stress and inflammation induced by Aβ.

In Vivo Studies

In vivo assessments using scopolamine-induced models of AD revealed that M4 treatment reduced the deposition of Aβ plaques compared to untreated controls. However, it was less effective than galantamine, a known cognitive enhancer . Notably, both compounds demonstrated reduced plaque formation compared to the scopolamine group but did not eliminate it entirely.

Case Studies and Research Findings

Several studies have explored the therapeutic potential of M4:

  • Astrocyte Protection Study :
    • Objective : To evaluate the protective effects of M4 on astrocytes exposed to Aβ.
    • Findings : M4 significantly improved cell viability and reduced inflammatory cytokine production compared to controls treated only with Aβ .
  • Plaque Formation Study :
    • Objective : To assess the impact of M4 on Aβ plaque formation in vivo.
    • Findings : While M4 reduced plaque formation, it was not as effective as galantamine in preventing neurodegeneration associated with AD .

Data Summary Table

ParameterValue
Molecular FormulaC11H19NO3
CAS Number551000-83-0
β-secretase IC5015.4 nM
Acetylcholinesterase Ki0.17 μM
Cell Viability (Aβ treated)Increased from 43.78% to 62.98%
Efficacy vs GalantamineLess effective

Q & A

Q. Quantification :

  • Circular dichroism (CD) : Correlate CD spectra with ee values.
  • Mass spectrometry with chiral shift reagents : Detect enantiomer ratios via adduct formation .

Advanced: How does pH and temperature affect the stability of this compound?

Answer:

  • pH stability : The compound degrades in strong acidic (pH <3) or basic (pH >10) conditions via carbamate cleavage. Stability is optimal at pH 6–8 in buffered solutions .
  • Thermal stability : Decomposition occurs above 80°C (TGA data). Store at −20°C under inert gas (N2/Ar) to prevent oxidation .
  • Analytical validation : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking degradation products (e.g., cyclohexenol byproducts) .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR (1H/13C) : Assign peaks for tert-butyl (δ 1.36 ppm, singlet) and hydroxycyclohexenyl protons (δ 4.2–5.8 ppm, multiplet) .
  • IR spectroscopy : Identify carbamate C=O stretch (~1700 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹) .
  • Mass spectrometry (HRMS) : Confirm molecular ion [M+H]+ at m/z 226.1443 (C11H19NO3) .

Advanced: How do computational models predict the biological interactions of this compound?

Answer:

  • Docking studies : Use AutoDock Vina to simulate binding to enzymes (e.g., cyclooxygenase-2) via hydrogen bonding with the hydroxy group and hydrophobic interactions with the tert-butyl moiety .
  • QSAR modeling : Correlate logP (calculated: 1.8) with membrane permeability and IC50 values in enzyme inhibition assays .
  • MD simulations : Assess conformational stability of the cyclohexenyl ring in aqueous vs. lipid environments .

Advanced: What structural modifications enhance its reactivity or biological activity?

Answer:

  • Cyclohexenyl substitution : Introducing halogens (e.g., Br at C2) increases electrophilicity for nucleophilic attack .
  • Carbamate replacement : Swapping tert-butyl with photo-labile groups (e.g., nitroveratryl) enables light-triggered release in drug delivery .
  • Hydroxyl derivatization : Acylation (e.g., acetate prodrugs) improves bioavailability by masking polar groups .

Basic: What impurities arise during synthesis, and how are they mitigated?

Answer:

  • Common impurities :
    • Diastereomers : Due to incomplete stereochemical control; resolved via recrystallization (hexane/EtOAC) .
    • Oxidation byproducts : Cyclohexenone derivatives formed under aerobic conditions; use antioxidants (BHT) .
  • Mitigation :
    • Purification : Flash chromatography (silica gel, 20–40% EtOAc/hexane) .
    • In-process controls : Real-time FTIR monitoring of reaction intermediates .

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